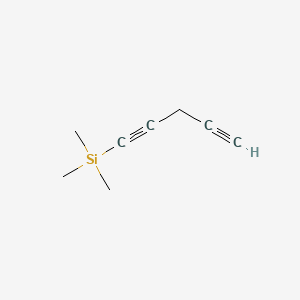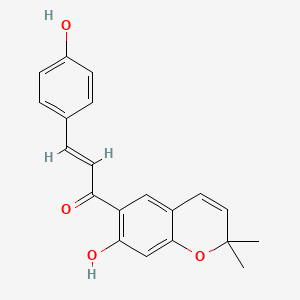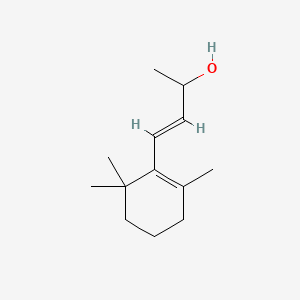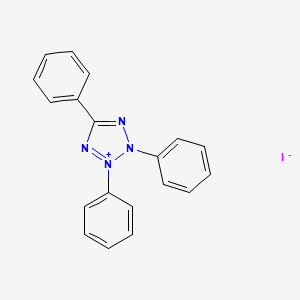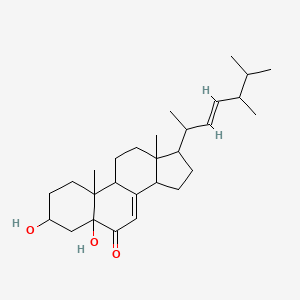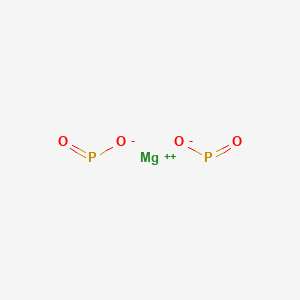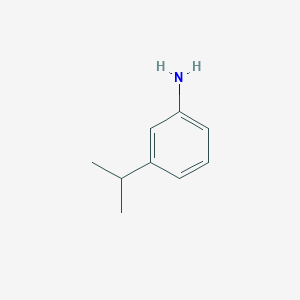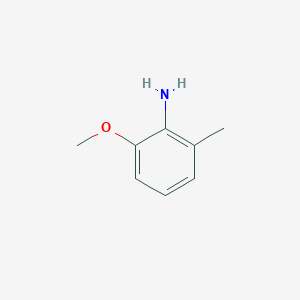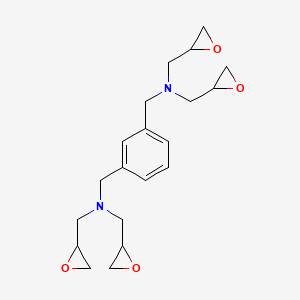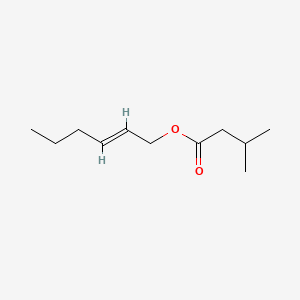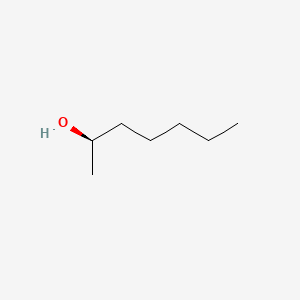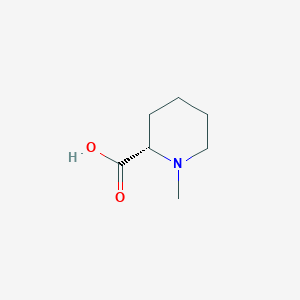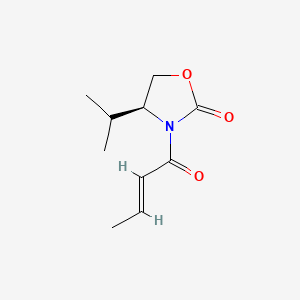
(N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE is a chiral oxazolidinone derivative. This compound is notable for its utility in asymmetric synthesis, particularly in the formation of enantiomerically pure compounds. Its structure includes an oxazolidinone ring, which is a five-membered ring containing both nitrogen and oxygen atoms, and a butenoyl group, which is an unsaturated acyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE typically involves the reaction of an appropriate oxazolidinone precursor with a butenoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which is crucial for maintaining the stereochemical integrity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the butenoyl group to a butyl group.
Substitution: The oxazolidinone ring can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with higher oxidation states, while reduction may produce saturated oxazolidinone compounds.
Wissenschaftliche Forschungsanwendungen
(N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE involves its role as a chiral auxiliary The oxazolidinone ring provides a rigid framework that facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-4-Benzyl-2-oxazolidinone: Another chiral oxazolidinone derivative used in asymmetric synthesis.
(4S)-4-Isopropyl-2-oxazolidinone: Similar in structure but with different substituents on the oxazolidinone ring.
Uniqueness
(N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE is unique due to its specific combination of a butenoyl group and an oxazolidinone ring, which provides distinct reactivity and stereochemical properties. This makes it particularly useful in the synthesis of complex chiral molecules.
Eigenschaften
Molekularformel |
C10H15NO3 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
(4S)-3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H15NO3/c1-4-5-9(12)11-8(7(2)3)6-14-10(11)13/h4-5,7-8H,6H2,1-3H3/b5-4+/t8-/m1/s1 |
InChI-Schlüssel |
YZRHIMNEVFYTAJ-WTSVBCDHSA-N |
SMILES |
CC=CC(=O)N1C(COC1=O)C(C)C |
Isomerische SMILES |
C/C=C/C(=O)N1[C@H](COC1=O)C(C)C |
Kanonische SMILES |
CC=CC(=O)N1C(COC1=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


